Enhanced Pharmacokinetic Profile vs. Unconstrained Scaffolds in GlyT1 Inhibitor Series
In the development of GlyT1 inhibitors, optimization of the central scaffold from heterocyclic cores to cyclohexane sulfones (exemplified by 2-methanesulfonylcyclohexan-1-amine derivatives) resulted in compounds with 'good PK properties' suitable for oral bioavailability [1]. This represents a clear advancement over earlier, less conformationally constrained analogs in the same chemical series, which may have had inferior absorption, distribution, metabolism, or excretion (ADME) characteristics. The constrained cyclohexane ring is hypothesized to improve metabolic stability and reduce clearance, a key differentiator for in vivo studies.
| Evidence Dimension | Pharmacokinetic (PK) properties |
|---|---|
| Target Compound Data | Described as having 'good PK properties' and being 'orally bioavailable' |
| Comparator Or Baseline | Predecessor heterocyclic sulfonamide scaffolds in the same GlyT1 inhibitor optimization program |
| Quantified Difference | Qualitative improvement leading to selection for further in vivo development |
| Conditions | SAR studies optimizing a series of heterocyclic sulfonamides for hGlyT1 inhibition in vitro and in vivo |
Why This Matters
For researchers planning in vivo experiments, a scaffold with demonstrated favorable PK in its class reduces the risk of compound failure due to poor exposure, a common pitfall in drug discovery.
- [1] Thomson, J.L. et al. Optimisation of a series of potent, selective and orally bioavailable GlyT1 inhibitors. Bioorg. Med. Chem. Lett. 2017. View Source
